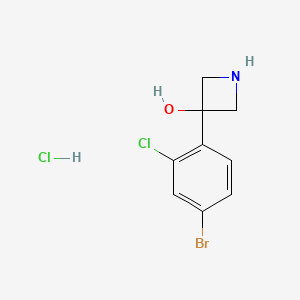

3-(4-Bromo-2-chlorophenyl)azetidin-3-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Bromo-2-chlorophenyl)azetidin-3-ol hydrochloride is a chemical compound with the molecular formula C9H9BrClNO·HCl. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-chlorophenyl)azetidin-3-ol hydrochloride typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with an appropriate azetidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting product is then treated with hydrochloric

Activité Biologique

3-(4-Bromo-2-chlorophenyl)azetidin-3-ol hydrochloride is a synthetic compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound has garnered attention due to its potential biological activities, which include anticancer properties and interactions with various biological pathways.

- Molecular Formula : C9H9BrClNO·HCl

- Molecular Weight : 298.99 g/mol

- CAS Number : 2378503-79-6

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with an azetidine derivative in the presence of bases like sodium hydride and solvents such as dimethylformamide (DMF). The product is subsequently treated with hydrochloric acid to yield the hydrochloride salt form.

Anticancer Properties

Recent studies have indicated that azetidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to 3-(4-Bromo-2-chlorophenyl)azetidin-3-ol have shown promising results in inhibiting the growth of MCF-7 breast cancer cells. In vitro assays demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells, suggesting their potential as therapeutic agents .

The biological activity of 3-(4-Bromo-2-chlorophenyl)azetidin-3-ol hydrochloride may be attributed to its ability to interact with tubulin, leading to destabilization of microtubules. This action is crucial for disrupting mitotic processes in cancer cells, thereby inhibiting their proliferation. The compound's structure allows it to bind effectively to the tubulin protein, which is essential for maintaining cell structure and function during division .

Case Studies

- In Vitro Studies : In a study focused on various azetidine derivatives, 3-(4-Bromo-2-chlorophenyl)azetidin-3-ol hydrochloride was evaluated for its cytotoxic effects against MCF-7 cells. The results indicated an IC50 value comparable to known chemotherapeutic agents, highlighting its potential as an anticancer drug .

- In Vivo Studies : Animal models treated with azetidine derivatives similar to 3-(4-Bromo-2-chlorophenyl)azetidin-3-ol showed reduced tumor growth rates compared to control groups. These findings reinforce the compound's therapeutic potential and warrant further investigation into its efficacy and safety profiles in clinical settings .

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| 3-(4-Bromo-2-chlorophenyl)azetidin-3-ol | 5.0 | MCF-7 | Tubulin destabilization |

| CA-4 (Reference Compound) | 3.9 | MCF-7 | Tubulin destabilization |

| Other Azetidine Derivatives | Varies | Various | Cell cycle arrest and apoptosis |

Applications De Recherche Scientifique

Anticancer Properties

Recent studies indicate that azetidine derivatives, including 3-(4-Bromo-2-chlorophenyl)azetidin-3-ol;hydrochloride, exhibit significant antiproliferative effects against various cancer cell lines. Notably, it has shown promising results against MCF-7 breast cancer cells, with an IC50 value comparable to established chemotherapeutic agents. The mechanism of action is primarily attributed to the compound's ability to interact with tubulin, leading to microtubule destabilization and subsequent disruption of mitotic processes in cancer cells .

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| 3-(4-Bromo-2-chlorophenyl)azetidin-3-ol | 5.0 | MCF-7 | Tubulin destabilization |

| CA-4 (Reference Compound) | 3.9 | MCF-7 | Tubulin destabilization |

| Other Azetidine Derivatives | Varies | Various | Cell cycle arrest and apoptosis |

In Vitro Studies

In vitro assays have demonstrated that this compound can induce cell cycle arrest and apoptosis in MCF-7 cells, reinforcing its potential as an anticancer agent. The cytotoxic effects were quantitatively assessed through IC50 values, which indicated significant activity against cancer cell proliferation.

In Vivo Studies

Animal model studies have further validated the therapeutic potential of azetidine derivatives similar to 3-(4-Bromo-2-chlorophenyl)azetidin-3-ol. These studies reported reduced tumor growth rates in treated groups compared to controls, suggesting a promising avenue for future clinical applications.

Propriétés

IUPAC Name |

3-(4-bromo-2-chlorophenyl)azetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO.ClH/c10-6-1-2-7(8(11)3-6)9(13)4-12-5-9;/h1-3,12-13H,4-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASAPPZOKIXHTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=C(C=C(C=C2)Br)Cl)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.